![molecular formula C19H21N5OS B4852111 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4852111.png)
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide
Overview
Description
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential application in the field of medicine. The compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes in the body. In
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide involves its ability to bind to and inhibit the activity of certain enzymes in the body, including ACE and NEP. By inhibiting these enzymes, the compound is able to reduce the levels of certain peptides in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide are diverse and depend on the specific enzyme being inhibited. In the case of ACE inhibition, the compound has been found to reduce blood pressure and improve cardiac function. NEP inhibition, on the other hand, has been found to improve cognitive function and reduce amyloid beta accumulation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide in lab experiments is its specificity for certain enzymes. This allows researchers to study the effects of inhibiting these enzymes in a more targeted manner. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide. One area of interest is the development of more potent and selective inhibitors of ACE and NEP. Another area of interest is the investigation of the compound's potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound's potential use in the treatment of other diseases such as cancer and diabetes should be explored.
Scientific Research Applications
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been the subject of extensive scientific research due to its potential application in the field of medicine. The compound has been found to act as an inhibitor of certain enzymes in the body, including angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). ACE inhibitors are commonly used in the treatment of hypertension, while NEP inhibitors are being investigated for their potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-methylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-8-10-16(11-9-12)20-18(25)15(4)26-19-21-22-23-24(19)17-7-5-6-13(2)14(17)3/h5-11,15H,1-4H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWYMBQKZANHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.